3-Methoxy-5-(trifluoromethyl)benzylamine (CAS 916420-96-7) is a specialized di-substituted benzylic amine utilized as a critical building block in advanced medicinal chemistry and agrochemical synthesis [1]. Featuring a precise 3,5-substitution pattern, this precursor combines the strong electron-withdrawing, lipophilic properties of a trifluoromethyl group with the electron-donating, hydrogen-bond-accepting characteristics of a methoxy ether[1]. This dual functionalization is specifically employed to fine-tune the physicochemical properties of downstream active pharmaceutical ingredients (APIs), particularly in the synthesis of serine protease inhibitors such as Factor Xa and urokinase-type plasminogen activator (uPA) antagonists [2]. For procurement teams, sourcing this exact di-substituted building block eliminates the need for complex, multi-step functionalization of simpler benzylamines, directly accelerating structure-activity relationship (SAR) optimization campaigns where metabolic stability and target pocket affinity are strict requirements [2].
Substituting 3-Methoxy-5-(trifluoromethyl)benzylamine with simpler mono-substituted analogs, such as 3-(trifluoromethyl)benzylamine or 3-methoxybenzylamine, fundamentally alters the thermodynamic and pharmacokinetic profile of the resulting derivatives [1]. The absence of the trifluoromethyl group in 3-methoxybenzylamine leaves the meta-position vulnerable to rapid oxidative metabolism by cytochrome P450 enzymes, drastically reducing the in vivo half-life of downstream compounds [1]. Conversely, using 3-(trifluoromethyl)benzylamine sacrifices the critical hydrogen-bond acceptor vector provided by the methoxy group, which is structurally required for specific target-protein interactions in protease active sites [2]. Furthermore, the combined inductive effects of both substituents precisely tune the pKa of the benzylic amine, altering its nucleophilicity during coupling reactions; a generic substitute will exhibit mismatched reactivity, leading to altered salt-formation profiles and unpredictable formulation stability [1].
The dual substitution on the phenyl ring significantly modulates the basicity of the benzylic amine compared to baseline comparators. The strong electron-withdrawing inductive effect of the meta-trifluoromethyl group, combined with the mild electron-withdrawing inductive effect of the meta-methoxy group, lowers the pKa of the amine. While unsubstituted benzylamine exhibits a pKa of approximately 9.3, the 3-methoxy-5-(trifluoromethyl) substitution depresses the pKa to an estimated 8.6–8.8. This reduced basicity prevents over-reactivity and minimizes off-target polyalkylation during complex coupling steps, ensuring higher chemoselectivity when reacting with activated esters or acyl chlorides in API synthesis [1].
| Evidence Dimension | Amine pKa (Basicity) |
| Target Compound Data | ~8.7 (Calculated) |
| Comparator Or Baseline | Benzylamine (pKa ~9.3) |
| Quantified Difference | ~0.6 pKa unit reduction |
| Conditions | Standard aqueous conditions (25°C) |
A lower pKa provides more controlled nucleophilicity during amidation and alkylation reactions, directly improving batch-to-batch reproducibility and yield in multi-step syntheses.
The inclusion of both a trifluoromethyl and a methoxy group provides a highly specific lipophilicity profile that cannot be achieved by mono-substituted analogs [1]. The CF3 group contributes a significant hydrophobic bulk (adding ~0.9 to the LogP), while the methoxy group adds a slight hydrophilic balance[1]. The resulting calculated LogP for 3-methoxy-5-(trifluoromethyl)benzylamine is approximately 2.3, compared to just 1.1 for unsubstituted benzylamine and 1.2 for 3-methoxybenzylamine . This specific partition coefficient ensures that downstream derivatives maintain targeted membrane permeability without becoming excessively lipophilic, which would otherwise lead to poor aqueous solubility and high plasma protein binding [2].
| Evidence Dimension | Partition Coefficient (cLogP) |
| Target Compound Data | ~2.3 |
| Comparator Or Baseline | 3-Methoxybenzylamine (~1.2) |
| Quantified Difference | +1.1 LogP units |
| Conditions | Octanol/water partition model |
Procuring this specific di-substituted precursor ensures that downstream drug candidates possess the precise lipophilic balance required for targeted oral bioavailability and cellular uptake.
In medicinal chemistry, the meta-positions of benzylamines are established hotspots for oxidative metabolism by hepatic enzymes [1]. By occupying both meta-positions with a robust trifluoromethyl group and a methoxy ether, 3-methoxy-5-(trifluoromethyl)benzylamine effectively blocks these primary sites of metabolic vulnerability [1]. Compared to 3-methoxybenzylamine, which retains an exposed meta-position susceptible to rapid hydroxylation, the 3,5-disubstituted scaffold significantly extends the predicted microsomal half-life of derived compounds [2]. The strong C-F bonds are highly resistant to oxidative cleavage, providing a metabolic shield that drastically reduces clearance rates in vivo [1].
| Evidence Dimension | Metabolic Site Blocking |
| Target Compound Data | 0 exposed meta-positions |
| Comparator Or Baseline | 3-Methoxybenzylamine (1 exposed meta-position) |
| Quantified Difference | Complete blockade of meta-hydroxylation pathways |
| Conditions | Hepatic microsome metabolic models |
Utilizing this metabolically stabilized building block prevents late-stage failures in drug development caused by rapid in vivo clearance, saving significant downstream R&D costs.
This compound is utilized as a side-chain precursor in the development of anticoagulants and anti-cancer agents targeting Factor Xa and urokinase-type plasminogen activator (uPA) [1]. The 3,5-disubstitution precisely fits into the hydrophobic S1/S4 pockets of these proteases, where the CF3 group maximizes van der Waals contacts and the methoxy group acts as a critical hydrogen bond acceptor, driving target-specific binding [1].
Driven by its targeted LogP (~2.3) and reduced amine basicity, this building block is deployed in synthesizing central nervous system (CNS) active compounds[2]. The trifluoromethyl group enhances blood-brain barrier (BBB) penetration, while the precise pKa modulation ensures that the resulting secondary or tertiary amines maintain a targeted ionization state at physiological pH for receptor engagement [2].
In the agrochemical sector, 3-methoxy-5-(trifluoromethyl)benzylamine is utilized to synthesize novel crop protection agents [2]. The environmental and metabolic stability imparted by the CF3 group ensures prolonged field efficacy, while the specific steric bulk of the 3,5-substitution pattern helps overcome target-site resistance mechanisms in pests and fungal pathogens [2].